1,9-Nonanediamine, N,N,N',N'-tetramethyl-

描述

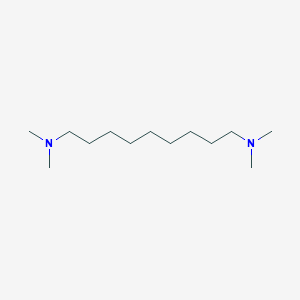

1,9-Nonanediamine, N,N,N',N'-tetramethyl- (CAS: Not explicitly provided in evidence), is a tetramethylated derivative of 1,9-nonanediamine (C₉H₂₂N₂), where all four hydrogen atoms on the two primary amine groups are replaced by methyl groups. The parent compound, 1,9-nonanediamine, is a linear aliphatic diamine with a nine-carbon chain, used in polyamide synthesis (e.g., PA9T) due to its thermal stability and low moisture absorption . The tetramethyl modification enhances steric hindrance and alters reactivity, making it distinct in applications such as polymer cross-linking or pharmaceutical intermediates.

属性

IUPAC Name |

N,N,N',N'-tetramethylnonane-1,9-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N2/c1-14(2)12-10-8-6-5-7-9-11-13-15(3)4/h5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKNKRABFBYDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626799 | |

| Record name | N~1~,N~1~,N~9~,N~9~-Tetramethylnonane-1,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61134-87-0 | |

| Record name | N~1~,N~1~,N~9~,N~9~-Tetramethylnonane-1,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

1,9-Nonanediamine, N,N,N’,N’-tetramethyl- can be synthesized through the methylation of 1,9-Nonanediamine. The process involves the reaction of 1,9-Nonanediamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

Starting Material: 1,9-Nonanediamine

Methylating Agent: Methyl iodide or dimethyl sulfate

Base: Sodium hydroxide or potassium carbonate

Solvent: Anhydrous ethanol or methanol

Reaction Conditions: The reaction mixture is heated under reflux for several hours until the methylation is complete.

Industrial Production Methods

In industrial settings, the production of 1,9-Nonanediamine, N,N,N’,N’-tetramethyl- follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

1,9-Nonanediamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides, aryl halides; reactions are conducted in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: N-alkyl or N-aryl derivatives

科学研究应用

1,9-Nonanediamine, N,N,N’,N’-tetramethyl- has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.

Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

作用机制

The mechanism of action of 1,9-Nonanediamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It can also participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins.

相似化合物的比较

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key structural and chemical properties of 1,9-nonanediamine, N,N,N',N'-tetramethyl- with structurally related tetramethylated diamines:

Key Observations:

- Chain Length Effects : Longer chains (e.g., C9 vs. C2) increase molecular weight and hydrophobicity, reducing water solubility. For instance, TEMED (C2) is fully miscible in water, while the C9 derivative likely requires organic solvents.

- Reactivity : Shorter-chain tetramethyl diamines (e.g., TEMED) exhibit higher basicity and are used as catalysts in radical polymerization. In contrast, the C9 derivative’s steric hindrance limits nucleophilic activity, favoring applications in thermally stable polymers .

- Thermal Properties: The parent 1,9-nonanediamine has a melting point (MP) of 37–38°C and boiling point (BP) of 259°C . Tetramethylation likely raises the MP/BP due to increased molecular weight and reduced symmetry.

生物活性

1,9-Nonanediamine, N,N,N',N'-tetramethyl- (commonly referred to as NMDA) is a diamine compound with significant implications in various biological and industrial applications. Its structure allows for interactions with biological systems, making it a subject of interest in research concerning its biological activity, safety, and potential therapeutic uses.

- IUPAC Name : 1,9-Nonanediamine, N,N,N',N'-tetramethyl-

- Molecular Formula : C11H24N2

- Molecular Weight : 200.32 g/mol

Antimicrobial Properties

NMDA has been investigated for its antimicrobial properties. Research indicates that compounds similar to NMDA can exhibit activity against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Mutagenicity and Safety Assessment

A significant aspect of NMDA's biological profile is its safety assessment. Studies conducted by the European Food Safety Authority (EFSA) have evaluated NMDA's mutagenic potential. In vitro gene mutation tests using L5178Y mouse lymphoma cells indicated that NMDA is non-mutagenic at tested concentrations . This finding supports its use in food contact materials, where safety is paramount.

1. Safety Evaluation in Food Contact Materials

A comprehensive study assessed the safety of mixtures containing NMDA used in polyamide food contact materials. The evaluation included migration tests to determine the release of NMDA into food simulants. Results showed that NMDA was not detected at harmful levels, indicating its suitability for use in food packaging applications .

Research Findings

常见问题

Q. What are the optimal synthetic routes for 1,9-Nonanediamine, N,N,N',N'-tetramethyl-?

The compound can be synthesized via alkylation of 1,9-nonanediamine with methyl halides under controlled conditions. Alternative methods include reductive amination of nonanedione with dimethylamine . Key parameters include temperature (typically 60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., sodium borohydride for reductive steps). Purity is enhanced by fractional distillation or recrystallization .

Q. How is 1,9-Nonanediamine, N,N,N',N'-tetramethyl- characterized analytically?

- NMR : -NMR shows methyl proton signals at δ 2.1–2.3 ppm (N–CH) and methylene peaks (CH) between δ 1.2–1.6 ppm. -NMR confirms quaternary carbons adjacent to nitrogen at ~45 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z 228.3 (CHN) and fragment ions at m/z 85 (trimethylammonium) validate the structure .

- Elemental Analysis : Expected C: 68.4%, H: 12.3%, N: 12.2% .

Q. What are its primary research applications?

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Ni) in catalysis, with steric effects from methyl groups influencing reactivity .

- Polymer Science : Used to synthesize polyamides with enhanced thermal stability (decomposition >250°C) .

- Biomolecular Studies : Modifies peptide backbones to study membrane permeability .

Advanced Research Questions

Q. How do reaction conditions affect the yield of N,N,N',N'-tetramethyl derivatives?

Contradictions in yield (40–85%) arise from competing side reactions. For example:

- Temperature : Higher temperatures (>80°C) increase methylation but risk over-alkylation.

- Solvent : Polar aprotic solvents (DMF) improve solubility but may stabilize intermediates, reducing byproducts .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance efficiency in biphasic systems . Optimization requires DoE (Design of Experiments) to balance these factors .

Q. What mechanisms explain its stability under acidic vs. alkaline conditions?

- Acidic Conditions : Protonation of tertiary amines forms stable ammonium salts, resisting degradation.

- Alkaline Conditions : Base-induced β-elimination can occur, producing olefins and dimethylamine. Stability is pH-dependent, with degradation rates increasing above pH 10 . Computational studies (DFT) predict activation energy barriers for decomposition pathways .

Q. How to resolve contradictions in solubility data across studies?

Reported solubility in water ranges from 5–20 mg/mL. Discrepancies arise from:

- Impurities : Trace solvents (e.g., ethanol) from synthesis alter solubility.

- Temperature : Measurements at 25°C vs. 37°C yield divergent results . Standardization using HPLC-purity >99% and controlled equilibration times (24 hrs) reduces variability .

Q. What strategies mitigate toxicity risks in laboratory handling?

- PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to skin/eye irritation risks .

- Storage : Inert atmosphere (N) at 4°C prevents oxidation .

- Waste Disposal : Neutralization with dilute HCl before incineration .

Comparative and Methodological Questions

Q. How does it compare to shorter-chain analogs (e.g., N,N,N',N'-tetramethyl-1,6-hexanediamine)?

Q. What computational methods model its interactions in supramolecular systems?

- Molecular Dynamics (MD) : Simulates self-assembly in aqueous solutions, revealing micelle formation at critical concentrations.

- Docking Studies : Predicts binding affinities with enzymes (e.g., acetylcholinesterase) for drug design .

- QSPR Models : Correlate substituent effects (e.g., methyl groups) with partition coefficients .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show extra peaks?

Common artifacts include:

- Solvent Impurities : Residual DMSO-d peaks at δ 2.5 ppm.

- Oxidation Byproducts : Tertiary amines oxidize to N-oxides, producing signals at δ 3.1–3.3 ppm .

Purging with argon during analysis minimizes oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。